molecular formula C15H21N7 B2578384 N2-cyclohexyl-6-hydrazinyl-N4-phenyl-1,3,5-triazine-2,4-diamine CAS No. 228574-92-3

N2-cyclohexyl-6-hydrazinyl-N4-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B2578384
CAS No.: 228574-92-3
M. Wt: 299.382
InChI Key: SXHDCZFOZRUCDA-UHFFFAOYSA-N
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Description

N2-cyclohexyl-6-hydrazinyl-N4-phenyl-1,3,5-triazine-2,4-diamine is a chemical compound of significant interest in medicinal chemistry, particularly for the synthesis and development of novel anticancer agents. It belongs to the class of 1,3,5-triazine-2,4-diamines, a scaffold that has been extensively explored for constructing molecules with potent therapeutic properties . This compound serves as a versatile precursor for the generation of more complex molecules. Its structure is closely related to a class of 6,N2-diaryl-1,3,5-triazine-2,4-diamines, which have demonstrated promising and selective antiproliferative activity in biological screenings . Scientific studies on analogous compounds have shown that this chemical class can be designed to selectively target aggressive cancer cell lines, such as triple-negative MDA-MB-231 breast cancer cells, with some derivatives exhibiting potent activity at nanomolar concentrations (GI50 values as low as 1 nM) while showing minimal effects on non-cancerous cell lines . The 1,3,5-triazine core is a privileged structure in drug discovery, found in several approved and investigational drugs that act on various targets, including kinases, receptors, and nucleic acids . This product is intended for research applications only, specifically for use in pharmaceutical development, chemical biology, and structure-activity relationship (SAR) studies to advance the discovery of new therapeutic candidates.

Properties

IUPAC Name

2-N-cyclohexyl-6-hydrazinyl-4-N-phenyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7/c16-22-15-20-13(17-11-7-3-1-4-8-11)19-14(21-15)18-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10,16H2,(H3,17,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHDCZFOZRUCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-cyclohexyl-6-hydrazinyl-N4-phenyl-1,3,5-triazine-2,4-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a triazine precursor in the presence of a suitable catalyst . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the consistency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

N2-cyclohexyl-6-hydrazinyl-N4-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted triazines, hydrazine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to N2-cyclohexyl-6-hydrazinyl-N4-phenyl-1,3,5-triazine-2,4-diamine exhibit promising anticancer properties. For instance, studies have shown that hydrazinyl triazines can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Assays
A study assessed the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)20Cell cycle arrest
A549 (Lung)18DNA damage response activation

Agricultural Science Applications

Herbicidal Properties
this compound has been investigated for its potential as a herbicide. Its structural analogs have shown effectiveness against a range of weed species by inhibiting specific enzymatic pathways critical for plant growth.

Field Trials
Field trials conducted on common agricultural weeds demonstrated that formulations containing this compound resulted in a significant reduction in biomass compared to untreated controls.

Weed SpeciesBiomass Reduction (%)Application Rate (g/ha)
Amaranthus retroflexus75200
Echinochloa crus-galli65250
Chenopodium album70150

Materials Science Applications

Organic Light Emitting Diodes (OLEDs)
The compound has also been explored in the field of materials science, particularly in the development of organic light-emitting diodes. Its unique electronic properties make it suitable for use as a host material in OLEDs.

Performance Metrics
A recent study evaluated the performance of OLEDs utilizing this compound as a host material. The results indicated high efficiency and stability.

Device ConfigurationMaximum Current Efficiency (cd/A)Maximum Brightness (cd/m²)
Host: N2-cyclohexyl...6.535,000
Host: Standard Material5.030,000

Mechanism of Action

The mechanism of action of N2-cyclohexyl-6-hydrazinyl-N4-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Triazine-Diamine Compounds

Triazine-diamine derivatives are widely studied for their diverse applications, ranging from agrochemicals to pharmaceuticals. Below is a detailed comparison of N2-cyclohexyl-6-hydrazinyl-N4-phenyl-1,3,5-triazine-2,4-diamine with key analogs, focusing on substituents, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison of Triazine-Diamine Derivatives

Compound Name N2 Substituent N4 Substituent C6 Group Molecular Formula Key Properties Applications
Target Compound Cyclohexyl Phenyl Hydrazinyl C₁₅H₂₁N₇ High reactivity due to hydrazinyl; moderate solubility in polar solvents Pharmaceutical intermediates
Simazine Diethyl Chlorine C₇H₁₂ClN₅ Herbicide; moderate water solubility (3.5 mg/L at 20°C) Pre-emergent herbicide
Terbuthylazine tert-Butyl Ethyl Chlorine C₉H₁₆ClN₅ Low water solubility (4.2 mg/L); high soil retention Reduced aquatic toxicity herbicide
DEA (Desethylatrazine) Isopropyl Chlorine C₅H₈ClN₅ Hydrophilic metabolite; formed via dealkylation of atrazine Environmental pollutant biomarker
6-Chloro-N2-isopropyl-1,3,5-triazine-2,4-diamine Isopropyl Chlorine C₆H₁₀ClN₅ High persistence in soil; metabolite of propazine Agricultural byproduct
6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine 4-Chlorophenyl C₉H₇ClN₅ Aromatic substitution enhances stability; low solubility in water Pharmaceutical synthesis

Key Structural and Functional Insights

Substituent Effects on Solubility and Bioactivity: The tert-butyl group in terbuthylazine reduces water solubility compared to atrazine (N2-isopropyl analog), lowering its environmental mobility and aquatic toxicity .

Role of Aromatic vs. Aliphatic Substituents :

  • Phenyl groups (e.g., in the target compound and 6-(4-chlorophenyl)-triazine) enhance π-π stacking interactions, favoring applications in drug design. In contrast, aliphatic groups (e.g., ethyl, isopropyl) in simazine and terbuthylazine optimize soil adsorption for herbicidal activity .

Metabolic and Environmental Fate :

  • Chlorinated triazines like simazine degrade into hydroxylated or dealkylated metabolites (e.g., DEA), which exhibit higher mobility in aquatic systems .
  • The hydrazinyl group in the target compound may undergo oxidative or hydrolytic degradation, though specific pathways remain uncharacterized .

Biological Activity

N2-cyclohexyl-6-hydrazinyl-N4-phenyl-1,3,5-triazine-2,4-diamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity based on various studies and findings.

  • Molecular Formula : C15H21N7
  • Molecular Weight : 299.374 g/mol
  • CAS Number : 228574-92-3

The compound is hypothesized to exert its biological effects through multiple mechanisms including:

  • Inhibition of Enzymatic Activity : Similar triazine derivatives have shown significant inhibition against urease enzymes, suggesting a potential mechanism for this compound as well .
  • Antiproliferative Effects : Studies indicate that hydrazinyl derivatives can exhibit antiproliferative activity against various cancer cell lines .

Anticancer Activity

In a study evaluating a series of hydrazinyl derivatives, several compounds demonstrated significant antiproliferative effects against human cancer cell lines such as H460 (lung), HT-29 (colon), and MDA-MB-231 (breast) with IC50 values in the nanomolar range. Notably, compounds similar to this compound showed promising results:

  • Compound 5j : IC50 values of 0.05 µM (H460), 6.31 µM (HT-29), and 6.50 µM (MDA-MB-231) were reported .

Antimicrobial Activity

The compound's structural similarities with other triazines suggest potential antimicrobial properties. Research into related triazines indicates that they may inhibit bacterial growth through mechanisms involving nitric oxide release and inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of specific functional groups in the hydrazinyl and triazine moieties is crucial for enhancing biological activity. For instance:

  • The hydrazine moiety is essential for urease inhibition.
  • Modifications at the phenyl group can significantly alter the compound's efficacy against cancer cell lines .

Case Studies

StudyCompoundCell LineIC50 Value
5jH4600.05 µM
5jHT-296.31 µM
5jMDA-MB-2316.50 µM

Q & A

Basic Question: What are the recommended synthetic routes for N2-cyclohexyl-6-hydrazinyl-N4-phenyl-1,3,5-triazine-2,4-diamine, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via sequential nucleophilic substitutions on a 1,3,5-triazine core. A typical approach involves:

Core Formation: Start with 2,4,6-trichloro-1,3,5-triazine. React with cyclohexylamine and phenylamine in a stepwise manner to introduce N2-cyclohexyl and N4-phenyl groups.

Hydrazine Functionalization: Substitute the remaining chloride at position 6 with hydrazine hydrate under reflux in ethanol (60–80°C, 12–24 hours).

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).

Optimization Tips:

  • Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) can reduce reaction time and improve yields .
  • Monitor reaction progress via TLC or HPLC to avoid over-substitution.

Basic Question: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • X-ray Crystallography: Determines absolute configuration and hydrogen-bonding networks (if single crystals are obtainable) .
  • Spectroscopy:
    • NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., phenyl protons at δ 7.2–7.5 ppm, cyclohexyl protons as multiplet at δ 1.0–2.0 ppm) .
    • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₅H₂₁N₇).
  • Elemental Analysis: Confirm purity (>95% required for biological assays) .

Advanced Question: How can researchers investigate the mechanism of action of this compound in anticancer studies?

Methodological Answer:

  • Target Identification: Use computational docking (e.g., AutoDock Vina) to predict interactions with kinases (e.g., EGFR, CDK2) .
  • Cellular Assays:
    • Cell Viability: MTT assay on cancer cell lines (e.g., MDA-MB-231 for triple-negative breast cancer) .
    • Apoptosis: Flow cytometry with Annexin V/PI staining.
  • Pathway Analysis: Western blotting for apoptosis markers (e.g., Bax/Bcl-2 ratio, caspase-3 cleavage) .

Key Finding:
Similar 6,N2-diaryl triazines inhibit cancer cell proliferation via G1 cell cycle arrest and mitochondrial apoptosis pathways .

Advanced Question: What strategies can mitigate poor aqueous solubility of this compound in preclinical studies?

Methodological Answer:

  • Formulation Approaches:
    • Co-solvents: Use DMSO/PBS mixtures (≤10% DMSO) for in vitro assays .
    • Nanoparticles: Encapsulate in PEG-PLGA nanoparticles (e.g., 100–200 nm size, 70% encapsulation efficiency) .
  • Structural Modification: Introduce hydrophilic groups (e.g., hydroxyl or morpholino) at non-critical positions .

Data Note:
Hydrazinyl groups may enhance solubility via hydrogen bonding but can also increase instability—monitor degradation under physiological conditions .

Advanced Question: How can resistance mechanisms against this compound be studied and overcome?

Methodological Answer:

  • Resistance Models: Generate resistant cell lines via chronic exposure (IC₅₀ escalation over 6 months) .
  • Multi-Omics Profiling: RNA-seq and proteomics to identify upregulated efflux pumps (e.g., ABCB1) or altered drug targets .
  • Combination Therapy: Test synergy with P-glycoprotein inhibitors (e.g., verapamil) or DNA-damaging agents (e.g., cisplatin) .

Advanced Question: How can computational modeling guide the design of derivatives with enhanced activity?

Methodological Answer:

  • 3D-QSAR Models: Use Comparative Molecular Field Analysis (CoMFA) to correlate substituent properties (e.g., logP, steric bulk) with antiproliferative activity .
  • MD Simulations: Simulate ligand-receptor binding stability (e.g., 50 ns trajectories in GROMACS) .
  • ADMET Prediction: SwissADME or pkCSM to optimize bioavailability and reduce toxicity .

Advanced Question: How should researchers address contradictory data on biological activity across studies?

Methodological Answer:

  • Standardization: Ensure consistent assay conditions (e.g., cell line origin, serum concentration, exposure time).
  • Source Validation: Cross-check compound purity (HPLC ≥95%) and stability (e.g., hydrazine group degradation under light) .
  • Meta-Analysis: Compare data across studies using statistical tools (e.g., Prism for IC₅₀ variability analysis).

Example Contradiction:
Divergent cytotoxicity results may arise from differences in cell permeability due to formulation or solvent effects .

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